7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one
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Overview
Description
7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by its unique structure, which includes an ethoxy group at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 4th position on the chromen-2-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Diketene and Resorcinol: The synthesis begins with the reaction of diketene and resorcinol in the presence of sulfuric acid to produce 4-methyl-7-hydroxycoumarin.
From Resorcinol and Ethylacetoacetate: Another method involves the condensation of resorcinol with ethylacetoacetate, followed by ethylation to produce the desired compound.
Industrial Production Methods
Industrial production of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one ring, converting it to a hydroxyl group.
Substitution: The ethoxy group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are employed for substitution reactions.
Major Products
Oxidation: Formation of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one-3-carboxylic acid.
Reduction: Formation of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its unique photophysical properties.
Biology: Employed in the study of enzyme activities, particularly in assays involving deethylation reactions.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor and stability.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of calcium channels. It has been shown to induce relaxation in smooth muscle tissues by blocking L-type calcium channels, leading to decreased intracellular calcium levels . This mechanism is similar to that of nifedipine, a well-known calcium channel blocker.
Comparison with Similar Compounds
Similar Compounds
7-ethoxy-4-methylcoumarin: Similar structure but lacks the ethyl group at the 3rd position.
4-methylumbelliferone: Lacks the ethoxy group at the 7th position.
7-hydroxy-4-methylcoumarin: Lacks the ethoxy group and has a hydroxyl group instead.
Uniqueness
7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical and biological properties. Its ability to act as a calcium channel blocker sets it apart from other coumarin derivatives .
Properties
IUPAC Name |
7-ethoxy-3-ethyl-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-11-9(3)12-7-6-10(16-5-2)8-13(12)17-14(11)15/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQNCMYNZIUVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976401 |
Source
|
Record name | 7-Ethoxy-3-ethyl-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6094-64-0 |
Source
|
Record name | 7-Ethoxy-3-ethyl-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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